3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one
CAS No.: 1383425-65-7
Cat. No.: VC21451867
Molecular Formula: C19H20O5
Molecular Weight: 328.4g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1383425-65-7 |
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Molecular Formula | C19H20O5 |
Molecular Weight | 328.4g/mol |
IUPAC Name | (E)-3-(2,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C19H20O5/c1-21-15-7-10-17(22-2)14(11-15)5-8-16(20)13-6-9-18(23-3)19(12-13)24-4/h5-12H,1-4H3/b8-5+ |
Standard InChI Key | ZHCRUTSLPNCPRY-VMPITWQZSA-N |
Isomeric SMILES | COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
SMILES | COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES | COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=C(C=C2)OC)OC |
Chemical Structure and Properties
Structural Identification
3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one (CAS No.: 1383425-65-7) is a methoxy-substituted chalcone with the molecular formula C19H20O5 and a molecular weight of 328.4 g/mol. The structure features a central α,β-unsaturated carbonyl system (prop-2-en-1-one) that connects two different methoxy-substituted phenyl rings. The compound exists predominantly in the (E)-configuration across the carbon-carbon double bond, which is characteristic of chalcones synthesized via base-catalyzed condensation reactions .
Chemical Identifiers
The compound can be identified using various chemical identifiers as detailed in Table 1.
Table 1: Chemical Identifiers of 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one
Identifier Type | Value |
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IUPAC Name | (E)-3-(2,5-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
CAS Number | 1383425-65-7 |
Molecular Formula | C19H20O5 |
Molecular Weight | 328.4 g/mol |
Standard InChI | InChI=1S/C19H20O5/c1-21-15-7-10-17(22-2)14(11-15)5-8-16(20)13-6-9-18(23-3)19(12-13)24-4/h5-12H,1-4H3/b8-5+ |
Standard InChIKey | ZHCRUTSLPNCPRY-VMPITWQZSA-N |
SMILES Notation | COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
Source: Data compiled from information provided in search result.
Synthesis Methods
General Synthesis of Chalcones
Chalcones are primarily synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with an acetophenone derivative in the presence of a base catalyst . This well-established method is the most likely approach for synthesizing 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one.
The synthesis would involve the following key steps:
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Base-catalyzed condensation between 3,4-dimethoxyacetophenone and 2,5-dimethoxybenzaldehyde
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Formation of the α,β-unsaturated carbonyl system with predominant (E)-configuration
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Purification through crystallization or column chromatography using appropriate solvents
Reaction Conditions
The typical reaction conditions for chalcone synthesis include:
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Solvent system: Often ethanol or methanol
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Base catalyst: Commonly sodium hydroxide or potassium hydroxide
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Temperature: Room temperature or mild heating conditions
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Reaction time: Several hours to overnight, depending on the specific substituents
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Purification: Recrystallization from appropriate solvents or column chromatography using mixtures of petroleum ether and ethyl acetate
For methoxy-substituted chalcones, the reaction generally proceeds smoothly with good yields, as the electron-donating methoxy groups enhance the reactivity of the aromatic aldehydes in the Claisen-Schmidt condensation.
Structural Relationships
Comparison with Similar Chalcone Derivatives
Table 2 presents a comparative analysis of 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one with structurally related chalcone derivatives.
Table 2: Comparison of 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one with Related Chalcone Derivatives
Structure-Property Relationships
The positioning of methoxy groups on the aromatic rings significantly influences the properties and potential biological activities of chalcone derivatives. In 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one, the specific arrangement creates unique electronic and steric features:
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The 3,4-dimethoxy pattern on the 1-phenyl ring (B-ring) is commonly found in naturally occurring chalcones and often contributes to enhanced antioxidant properties .
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The 2,5-dimethoxy substitution on the 3-phenyl ring (A-ring) creates a different electronic distribution compared to the more common 2,4-dimethoxy pattern, potentially affecting the compound's reactivity and interaction with biological targets .
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The combination of these substitution patterns in 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one results in a unique molecular architecture that may exhibit distinct biological properties compared to other chalcone derivatives.
Biological Activities
Structure-Activity Relationships
The biological activity of chalcones is highly dependent on their substitution patterns. For 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one:
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The 3,4-dimethoxy pattern on the B-ring often correlates with enhanced antioxidant and anti-inflammatory properties .
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The α,β-unsaturated carbonyl system can function as a Michael acceptor, potentially reacting with cellular nucleophiles such as thiols in proteins, which may contribute to various biological activities .
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The presence of four methoxy groups increases the compound's lipophilicity, potentially improving membrane permeability and cellular uptake.
Research Applications
Medicinal Chemistry Applications
3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one has significant potential in medicinal chemistry applications, including:
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Development of anti-inflammatory agents targeting specific inflammatory pathways
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Investigation as an antimicrobial compound against resistant pathogens
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Exploration as an antioxidant agent for preventing oxidative stress-related diseases
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Research as a potential anticancer agent targeting various cellular mechanisms
A recent study of chalcones with similar substitution patterns demonstrated that methoxy-substituted derivatives exhibit enhanced anticancer activities against certain cancer cell lines, suggesting that 3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one may have similar potential .
Chemical and Material Science Applications
Beyond medicinal applications, this chalcone derivative may have applications in:
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Non-linear optical materials, due to its extended conjugation system
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Photochemical studies investigating light-induced reactions
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Development of fluorescent probes for biological imaging
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Synthesis of heterocyclic compounds as building blocks for more complex molecules
The unique arrangement of methoxy substituents may confer specific optical properties that could be exploited in material science applications.
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